molecular formula C24H26N2O4 B2786838 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 877788-97-1

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No. B2786838
M. Wt: 406.482
InChI Key: VYIPKKJRXQUZKZ-UHFFFAOYSA-N
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Description

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine, which is then reacted with 5,7-dimethyl-2H-chromen-2-one to form the second intermediate. The final product is then obtained by coupling the second intermediate with 4-(chloromethyl)benzyl chloride.

Starting Materials
4-(chloromethyl)benzyl chloride, 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine, 5,7-dimethyl-2H-chromen-2-one, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine, a. Dissolve 4-(benzo[d][1,3]dioxol-5-ylmethyl)aniline and piperazine in ethanol, b. Heat the mixture at reflux for 24 hours, c. Cool the mixture and filter the solid product, d. Wash the solid product with diethyl ether and dry under vacuum, Step 2: Synthesis of the second intermediate, a. Dissolve 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine and 5,7-dimethyl-2H-chromen-2-one in ethanol, b. Add sodium hydroxide and heat the mixture at reflux for 24 hours, c. Cool the mixture and acidify with hydrochloric acid, d. Extract the product with diethyl ether and dry under vacuum, Step 3: Synthesis of the final product, a. Dissolve the second intermediate and 4-(chloromethyl)benzyl chloride in ethanol, b. Add sodium hydroxide and heat the mixture at reflux for 24 hours, c. Cool the mixture and acidify with hydrochloric acid, d. Extract the product with diethyl ether and dry under vacuum, e. Purify the product by recrystallization from ethanol

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-16-9-17(2)24-19(12-23(27)30-22(24)10-16)14-26-7-5-25(6-8-26)13-18-3-4-20-21(11-18)29-15-28-20/h3-4,9-12H,5-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIPKKJRXQUZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

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